molecular formula C12H10ClNO2S B5711727 N-(3-chloro-2-methoxyphenyl)thiophene-2-carboxamide

N-(3-chloro-2-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B5711727
M. Wt: 267.73 g/mol
InChI Key: PURFUZBCTZVBGF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methoxyphenyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methoxyphenyl)thiophene-2-carboxamide typically involves the condensation of 3-chloro-2-methoxyaniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-chloro-2-methoxyphenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Properties

IUPAC Name

N-(3-chloro-2-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-11-8(13)4-2-5-9(11)14-12(15)10-6-3-7-17-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURFUZBCTZVBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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